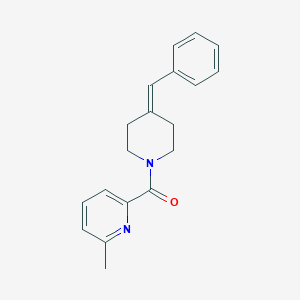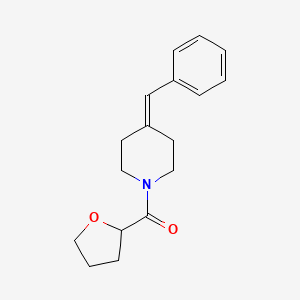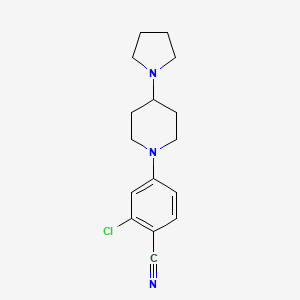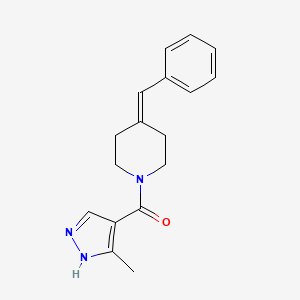
(4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone, also known as MPHP, is a synthetic cathinone that has gained attention as a designer drug. It belongs to the class of substituted cathinones, which are synthetic derivatives of the naturally occurring stimulant cathinone found in the khat plant. MPHP has been reported to have psychoactive effects similar to other cathinones, such as euphoria, increased energy, and altered perception.
作用機序
The mechanism of action of (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone involves its interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synapse. This compound inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synapse. This results in the stimulation of the central nervous system and the psychoactive effects associated with this compound use.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to the psychoactive effects associated with this compound use. Chronic use of this compound has been linked to damage to the dopamine neurons in the brain, which can lead to long-term neurological effects.
実験室実験の利点と制限
(4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It also has well-defined psychoactive effects, making it a useful tool for studying the central nervous system. However, this compound also has several limitations. Its psychoactive effects can be unpredictable, and chronic use can lead to long-term neurological damage. It is also a controlled substance in many countries, making it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone. One area of interest is the development of novel cathinone derivatives with improved therapeutic potential. Another area of interest is the study of the long-term neurological effects of chronic this compound use. Additionally, the development of new analytical techniques for the detection and quantification of this compound in biological samples could improve our understanding of its pharmacokinetics and pharmacodynamics.
Conclusion
In conclusion, this compound, or this compound, is a synthetic cathinone that has gained attention as a designer drug. Its synthesis involves the reaction of piperidine with benzaldehyde and 1-methylpyrrole-2-carboxaldehyde. This compound has well-defined psychoactive effects, making it a useful tool for studying the central nervous system. However, its chronic use has been linked to long-term neurological damage. Future research on this compound could lead to the development of novel cathinone derivatives with improved therapeutic potential and a better understanding of its long-term effects on the brain.
合成法
The synthesis of (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone involves the reaction of piperidine with benzaldehyde to form 4-benzylidenepiperidine. This intermediate is then reacted with 1-methylpyrrole-2-carboxaldehyde to form this compound. The synthesis of this compound is relatively simple and can be achieved using standard laboratory equipment and reagents.
科学的研究の応用
(4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a monoamine transporter inhibitor, which affects the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound has also been found to have affinity for the sigma-1 receptor, which is involved in modulating the release of neurotransmitters.
特性
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-19-11-5-8-17(19)18(21)20-12-9-16(10-13-20)14-15-6-3-2-4-7-15/h2-8,11,14H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYOXYZJYIIBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)

![N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584482.png)

![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)

![N-[1-(3-chloro-4-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584509.png)

![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)




